(2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride
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Overview
Description
(2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride is a synthetic organic compound It is characterized by its unique structure, which includes a cyclohexyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a substitution reaction, where a cyclohexyl halide reacts with the pyrrolidine ring.
N-Methylation: The nitrogen atom in the pyrrolidine ring is methylated using a methylating agent like methyl iodide.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl group or the N-methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclohexyl halides or methyl iodide in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide: The free base form without the hydrochloride salt.
(2S,4S)-4-cyclohexylpyrrolidine-2-carboxamide: Lacks the N-methyl group.
(2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide group.
Uniqueness
(2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific combination of functional groups and stereochemistry
Properties
CAS No. |
2703748-87-0 |
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Molecular Formula |
C12H23ClN2O |
Molecular Weight |
246.78 g/mol |
IUPAC Name |
(2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H22N2O.ClH/c1-13-12(15)11-7-10(8-14-11)9-5-3-2-4-6-9;/h9-11,14H,2-8H2,1H3,(H,13,15);1H/t10-,11+;/m1./s1 |
InChI Key |
UHMPKADQKBBVOH-DHXVBOOMSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1C[C@H](CN1)C2CCCCC2.Cl |
Canonical SMILES |
CNC(=O)C1CC(CN1)C2CCCCC2.Cl |
Purity |
95 |
Origin of Product |
United States |
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